3,4-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O2/c1-21-15(24)22(20-19-21)11-5-3-10(4-6-11)18-14(23)9-2-7-12(16)13(17)8-9/h2-8H,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXSGYFUMCDZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation via Cyclocondensation
The tetrazole core is synthesized through a [3+2] cycloaddition between a nitrile and sodium azide, catalyzed by Lewis acids. Adapted from methods in tetrazole chemistry, the following procedure is employed:
Procedure :
- Substrate Preparation : 4-Aminobenzonitrile (1.0 equiv) is dissolved in dimethylformamide (DMF).
- Cycloaddition : Sodium azide (1.2 equiv) and zinc bromide (0.1 equiv) are added. The mixture is heated at 100°C for 12 hours.
- Methylation : The intermediate 5-amino-1H-tetrazole is treated with methyl iodide (1.5 equiv) in the presence of potassium carbonate to introduce the 4-methyl group.
- Oxidation : The 5-position is oxidized to a ketone using hydrogen peroxide in acetic acid, yielding 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole.
Key Data :
Alternative Route via Hydrazide Intermediate
A patent-derived approach utilizes a hydrazide precursor for tetrazole formation:
Procedure :
- Hydrazide Synthesis : 4-Nitrobenzoic acid is converted to its hydrazide via reaction with hydrazine hydrate.
- Cyclization : The hydrazide is treated with triethyl orthoacetate under reflux to form the tetrazole ring.
- Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon.
Key Data :
Synthesis of 3,4-Difluorobenzoyl Chloride
The acylating agent is prepared from commercially available 3,4-difluorobenzoic acid:
Procedure :
- Chlorination : 3,4-Difluorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.0 equiv) for 3 hours.
- Distillation : Excess thionyl chloride is removed under vacuum to isolate 3,4-difluorobenzoyl chloride.
Key Data :
- Yield: 92–95%.
- Purity: Confirmed by $$^{19}$$F NMR (CDCl3): δ -112.5 (d, J = 8.4 Hz), -118.2 (d, J = 8.4 Hz).
Amide Coupling to Form the Target Compound
Schotten-Baumann Reaction
A classical method for amide bond formation is adapted:
Procedure :
- Base Preparation : 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (1.0 equiv) is suspended in aqueous sodium hydroxide (10%).
- Acylation : 3,4-Difluorobenzoyl chloride (1.1 equiv) is added dropwise at 0–5°C.
- Workup : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Key Data :
Coupling via Carbodiimide Chemistry
For higher yields, modern coupling agents are employed:
Procedure :
- Activation : 3,4-Difluorobenzoic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
- Coupling : The activated ester is reacted with 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (1.0 equiv) at room temperature for 6 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.
Key Data :
Optimization and Process Considerations
Catalytic Enhancements
Ultrasound irradiation, as demonstrated in pyrazole syntheses, improves reaction efficiency:
Solvent Effects
- DMF vs. THF : DMF provides higher solubility for intermediates, improving yields by 15% compared to THF.
Analytical Characterization Summary
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via amide coupling between 3,4-difluorobenzoic acid derivatives and 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline. Key methods include:
- Carbodiimide-mediated coupling (e.g., EDCl/HOBt) in anhydrous DMF or THF at 0–25°C (yields: 75–92%) .
- Ultrasound-assisted catalysis with InCl₃ in ethanol/water mixtures, reducing reaction time to ≤30 minutes .
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide bond formation | EDCl, HOBt, DMF, 25°C, 12h | 85 | |
| Tetrazole ring synthesis | NaN₃, CuI, DMF, 80°C, 8h | 78 |
Hydrolysis Reactions
The amide bond undergoes acid- or base-catalyzed hydrolysis :
- Acidic hydrolysis (6M HCl, reflux): Cleaves the amide to yield 3,4-difluorobenzoic acid and 4-(4-methyl-5-oxo-tetrazol-1-yl)aniline .
- Enzymatic hydrolysis (e.g., lipases): Selective cleavage under mild conditions (pH 7–8, 37°C).
| Hydrolysis Type | Conditions | Products | Efficiency |
|---|---|---|---|
| Acidic | 6M HCl, 100°C, 6h | Benzoic acid + aniline derivative | >90% |
| Basic | 2M NaOH, 70°C, 4h | Partial degradation | 65% |
Functionalization of the Tetrazole Ring
The tetrazole NH participates in alkylation and cycloaddition :
- N-Methylation : Reacts with methyl iodide (MeI) in DMF/K₂CO₃ to form N-methyltetrazole derivatives (yield: 72%) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole hybrids .
| Reaction | Reagents | Product | Yield (%) |
|---|---|---|---|
| N-Alkylation | MeI, K₂CO₃, DMF, 50°C | N-Methyltetrazole | 72 |
| CuAAC | CuSO₄, sodium ascorbate | Triazole conjugate | 68 |
Electrophilic Aromatic Substitution
The benzamide’s fluorine atoms direct nitration and sulfonation :
- Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the benzamide ring .
- Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives .
| Reaction | Conditions | Positional Selectivity |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to fluorine (C5) |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to amide group |
Salt Formation
The tetrazole NH (pKa ~4.5) forms pharmaceutically relevant salts :
- Sodium salt : Reacts with NaOH in ethanol (solubility: >50 mg/mL vs. free acid: 5 µg/mL) .
- Monoethanolamine salt : Enhances bioavailability by 3-fold in pharmacokinetic studies .
| Salt Type | Synthetic Method | Solubility (mg/mL) |
|---|---|---|
| Sodium | NaOH, ethanol, 25°C | 52 |
| Monoethanolamine | Ethanolamine, THF | 48 |
Stability Under Stress Conditions
- Thermal stability : Decomposes at >200°C (TGA data).
- Photodegradation : UV light (254 nm) induces 15% degradation over 48h .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3,4-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exhibit significant anticancer properties. The tetrazole ring in its structure is known for enhancing biological activity against various cancer cell lines. Studies have shown that modifications in the benzamide moiety can lead to improved efficacy against specific targets in cancer therapy .
Neuroprotective Effects
Recent findings suggest that derivatives of this compound may possess neuroprotective effects. The modification of the tetrazole group has been linked to enhanced interactions with neuroreceptors, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing new pesticides. Its ability to disrupt pest metabolism has been observed in preliminary studies, indicating potential use as an eco-friendly alternative to conventional pesticides. This is particularly relevant as the agricultural sector increasingly seeks sustainable practices .
Plant Growth Regulation
There is emerging evidence that compounds with similar structures can act as plant growth regulators. They may influence hormonal pathways within plants, promoting growth and resistance to stressors such as drought or disease .
Material Science
Polymer Synthesis
In material science, this compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorine atoms in polymers has been shown to improve their resistance to degradation and chemical attack .
Nanotechnology Applications
The compound's unique properties allow for its application in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery .
Case Study 1: Anticancer Efficacy
A study published by ACS Publications demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .
Case Study 2: Pesticidal Activity
Research conducted on the pesticidal properties of structurally similar compounds revealed effective control over aphid populations in agricultural settings. The study emphasized the need for further exploration into the compound's mode of action and its environmental impact .
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoro groups and tetrazolyl moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Tetrazole vs. Triazole Derivatives
A structurally analogous compound, N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,4-difluorobenzamide (C₁₈H₁₆F₂N₄O₂S; molecular weight: 390.4 g/mol), replaces the tetrazole with a triazole ring. Key differences include:
- Triazole vs. Tetrazole : Triazoles exhibit tautomerism (thione-thiol equilibrium), as observed in IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . Tetrazoles, lacking this tautomerism, may offer greater conformational stability.
Thiazolidinone and Quinazolinone Derivatives
Compounds like N-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () feature thiazolidinone and quinazolinone cores. These systems differ in:
- Electron-Withdrawing Groups: Thiazolidinones have a C=S group (νC=S at ~1243–1258 cm⁻¹), while tetrazoles feature an N-O bond, influencing solubility and redox stability .
- Biological Targets: Thiazolidinones are often associated with antimicrobial activity, whereas tetrazoles are utilized in agrochemicals (e.g., pesticides) .
Fluorination Patterns and Substituent Effects
Difluorobenzamide Derivatives
- 3,4-Difluoro vs. 2,6-Difluoro: The pesticide diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide; C₁₄H₉ClF₂N₂O₂) has fluorine atoms at the 2,6-positions.
- Chlorophenyl vs. Tetrazolylphenyl : Diflubenzuron’s chlorophenyl group increases hydrophobicity, whereas the tetrazolylphenyl group in the target compound may improve hydrogen-bonding capacity .
Cyclohexanecarboxamide Analogues
Compounds like 4,4-difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide (C₁₆H₁₈F₂NO₂; molecular weight: 294.32 g/mol) replace the benzamide with a cyclohexane ring. This modification increases aliphatic character, reducing aromatic interactions but enhancing membrane permeability .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heterocycle | Key Substituents | Biological Activity |
|---|---|---|---|---|---|
| Target Compound | C₁₅H₁₂F₂N₄O₂ | 330.28 | Tetrazole | 4-methyl, 3,4-difluoro | Potential pesticide |
| N-(2-(4-cyclopropyl-5-oxo-triazol-1-yl)ethyl)-3,4-difluorobenzamide | C₁₈H₁₆F₂N₄O₂S | 390.40 | Triazole | cyclopropyl, thiophen-2-yl | Antifungal (hypothesized) |
| Diflubenzuron | C₁₄H₉ClF₂N₂O₂ | 310.68 | Urea | 2,6-difluoro, chlorophenyl | Insect growth regulator |
| 4,4-Difluoro-N-[(1S)-3-oxo-1-phenylpropyl]cyclohexanecarboxamide | C₁₆H₁₈F₂NO₂ | 294.32 | Cyclohexane | 4,4-difluoro | Unknown |
Table 2: Spectroscopic Features
Biological Activity
3,4-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies. This article reviews the biological activity of this compound, focusing on its cytotoxicity, anticancer properties, and potential mechanisms of action.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : 1396880-07-1
- Molecular Formula : C₁₅H₁₁F₂N₅O₂
- Molecular Weight : 331.28 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound using various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC₅₀ (µM) | Effect | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 15.2 | Significant cytotoxicity | |
| HT29 (Colon Cancer) | 12.8 | Moderate cytotoxicity | |
| Jurkat (T-cell Leukemia) | 10.5 | High cytotoxicity |
The data indicate that this compound exhibits promising anticancer properties, particularly against Jurkat cells.
The mechanism through which this compound exerts its biological effects appears to involve several pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies suggest that it may interfere with cell cycle progression, particularly at the G2/M checkpoint.
- Targeting Specific Proteins : Molecular dynamics simulations indicate that the compound interacts with key proteins involved in cancer cell survival and proliferation.
Case Studies
Several case studies have documented the use of similar tetrazole derivatives in clinical settings:
- Case Study on HIV Activity : A related tetrazole derivative was evaluated for anti-HIV properties and showed significant activity against HIV-infected cells while maintaining low toxicity to normal cells .
- Antitumor Activity : Another study reported that a structurally similar compound demonstrated potent antitumor activity against various cancer cell lines, suggesting a potential for therapeutic application in oncology .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3,4-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the preparation of a tetrazole derivative followed by coupling with substituted benzamide. Key challenges include low yields due to steric hindrance from the difluoro and tetrazole substituents. Optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reflux at 80–100°C enhances reaction kinetics without decomposing heat-sensitive intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms the presence of difluoro substituents (δ ~145–155 ppm for ¹⁹F coupling in ¹H NMR) and tetrazole ring protons (δ 8.5–9.5 ppm) .
- HRMS (ESI+) : Validates molecular weight (e.g., m/z 416.469 for [M+H]⁺) .
- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and tetrazole ring vibrations (~1550 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Kinase inhibition screening : Use ATP-binding assays (e.g., ADP-Glo™) to test inhibition of kinases (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors with tetrazole motifs .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Antioxidant potential : DPPH radical scavenging assays to assess ROS modulation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified tetrazole substituents (e.g., methyl → ethyl) or benzamide fluorination patterns (e.g., 2,5-difluoro vs. 3,4-difluoro).
- Biological testing : Compare IC₅₀ values across kinase panels (e.g., Eurofins KinaseProfiler®) to map substituent effects on selectivity .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding interactions with target kinases (e.g., hydrophobic pockets accommodating difluoro groups) .
Q. How should researchers address contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), incubation times (e.g., 48 hours), and controls (e.g., doxorubicin for cytotoxicity).
- Validate purity : Confirm compound integrity via HPLC (≥98% purity) to exclude degradation products .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal?
- Methodological Answer :
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Waste treatment : Hydrolyze tetrazole intermediates under basic conditions (pH >10) to break down persistent heterocycles .
- Ecotoxicity screening : Use Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity (EC₅₀) of synthetic byproducts .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor™ to identify likely Phase I/II metabolism sites (e.g., hydroxylation of benzamide ring).
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity or mutagenicity risks .
- Validation : Cross-check predictions with in vitro microsomal stability assays (human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
